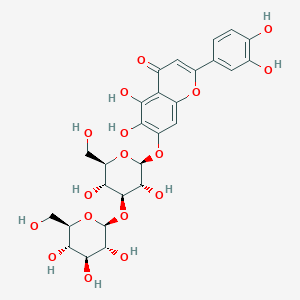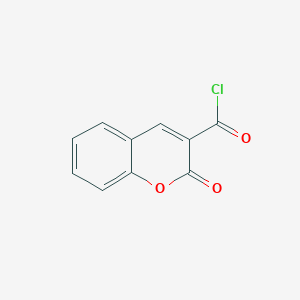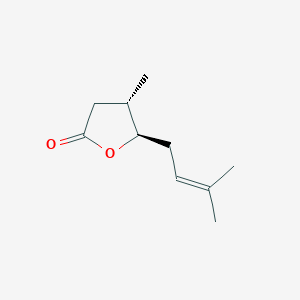
Trans-eldanolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-eldanolide is a natural product found in Eldana saccharina with data available.
Aplicaciones Científicas De Investigación
Synthesis Methods
Stereoselective Synthesis
Trans-eldanolide can be synthesized stereoselectively. For instance, its synthesis using chiral sulfoxide involves Michael addition, deoxygenation, regioselective methylation, and stereospecific lactonation (Xu Zhang & Gao Ming, 1995). Similarly, 2,6-Dioxabicyclo[3.3.0]octan-3,7-dione is a promising compound for synthesizing natural products like eldanolide (Michiyo Hizuka et al., 1988).
Efficient Stereoselective Routes
Using nitroalkane synthons and baker's yeast reduction, an efficient route for synthesizing optically pure R-(+)-trans eldanolide has been developed (B. K. Sarmah & N. Barua, 1993). Additionally, reactions of D-ribonolactone derivatives with alkyl cuprates have been used to synthesize (+)-eldanolide (R. Ortuño et al., 1987).
Pheromone Research
- Insect Pheromone: Eldanolide is identified as a pheromone in the wing glands of the male African Sugarcane Borer, Eldana saccharina. Its isolation and structure determination have been key to understanding insect behavior (Jean-Pierre Vigneron et al., 1984). The synthesis of (+)-eldanolide as an insect pheromone has been achieved with high enantiomeric excess, utilizing enantioselective deprotonation and oxidative deprotection of vinyl carbamates (H. Paulsen & D. Hoppe, 1992).
Biological Activity Studies
- Conformational Analysis for Biological Activity: Research on eldanolide and its fluorinated analogues, including conformational analysis using B3LYP/6-31G* calculations, helps understand differences in pheromone activity. These studies are crucial for developing synthetic pheromones and understanding their interaction with biological systems (S. Hayase et al., 2005).
Propiedades
Nombre del producto |
Trans-eldanolide |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
(4S,5R)-4-methyl-5-(3-methylbut-2-enyl)oxolan-2-one |
InChI |
InChI=1S/C10H16O2/c1-7(2)4-5-9-8(3)6-10(11)12-9/h4,8-9H,5-6H2,1-3H3/t8-,9+/m0/s1 |
Clave InChI |
ARNPQYFYGKMXGD-DTWKUNHWSA-N |
SMILES isomérico |
C[C@H]1CC(=O)O[C@@H]1CC=C(C)C |
SMILES canónico |
CC1CC(=O)OC1CC=C(C)C |
Sinónimos |
6-methyl-4,4,5-trifluorohept-1,5-dien-3-ol eldanolide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




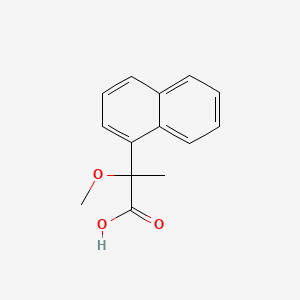
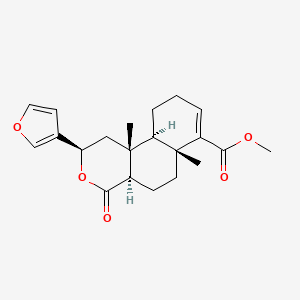
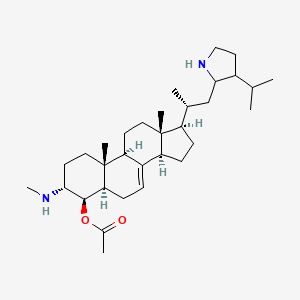

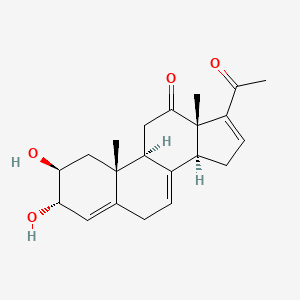
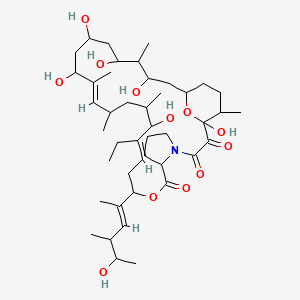
![(Z,6S)-2-methyl-6-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B1246904.png)




